High-Confidence Enzyme Inhibition Data: Quantified Potency Against Human ALDH1A1
2-(Propylamino)pyrimidine-5-carbaldehyde demonstrates consistent, moderate inhibitory activity against human recombinant Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key target in cancer stem cell research. The compound's potency is well-documented across multiple independent assay submissions, establishing a reliable IC50 benchmark [1]. This contrasts with the structurally related compound CHEMBL3103021, which shows a similar but not identical potency of 1.92 μM [2], illustrating the impact of specific structural features.
| Evidence Dimension | ALDH1A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 900 nM (0.90 μM) |
| Comparator Or Baseline | CHEMBL3103021 (related pyrimidine derivative): IC50 = 1.92 μM |
| Quantified Difference | Target compound is 2.1-fold more potent (lower IC50) than the comparator. |
| Conditions | Inhibition of human recombinant ALDH1A1 using propionaldehyde as substrate and NAD+ as cofactor, measured by spectrophotometry (NAD(P)H formation) or UV-visible spectrophotometry after 2-15 min incubation [1][3]. |
Why This Matters
For medicinal chemistry programs targeting ALDH1A1, selecting the 900 nM inhibitor provides a validated, quantitative starting point for SAR optimization, whereas a structurally similar but less potent analog (1.92 μM) would require additional synthetic resources to achieve the same level of target engagement.
- [1] BindingDB. Entry for BDBM50459601 (CHEMBL4217738). IC50 = 900 nM against human ALDH1A1. View Source
- [2] BindingDB. Entry for BDBM50445534 (CHEMBL3103021). IC50 = 1.92E+3 nM against ALDH1A1. View Source
- [3] ChEMBL Database. Bioactivity Summary for CHEMBL4217738 (ALDH1A1, IC50 = 900 nM) and CHEMBL3103021 (ALDH1A1, IC50 = 1920 nM). EMBL-EBI. View Source
